
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H14OS2. It is a member of the thiophene family, which is characterized by a sulfur-containing five-membered ring. This compound is notable for its unique structure, which includes both a thiophene ring and a phenyl group, connected via a methanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-(ethylthio)thiophene with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of (4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the precise mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- (4-(Methylthio)thiophen-2-yl)(phenyl)methanol
- (4-(Ethylthio)phenyl)(thiophen-2-yl)methanol
Uniqueness
(4-(Ethylthio)thiophen-2-yl)(phenyl)methanol is unique due to its specific combination of a thiophene ring and a phenyl group, connected via a methanol moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C13H14OS2 |
|---|---|
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
(4-ethylsulfanylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS2/c1-2-15-11-8-12(16-9-11)13(14)10-6-4-3-5-7-10/h3-9,13-14H,2H2,1H3 |
Clave InChI |
PZMDIUXPDZDEAP-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


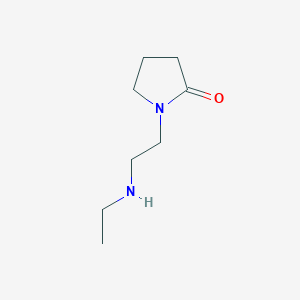
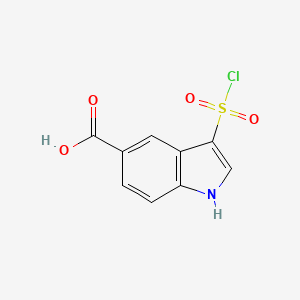
![3-Methyl-1-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13081157.png)
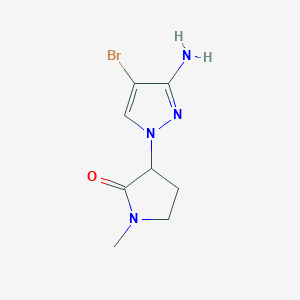
![2-[(But-3-yn-2-yl)amino]-3-fluorobenzoic acid](/img/structure/B13081175.png)

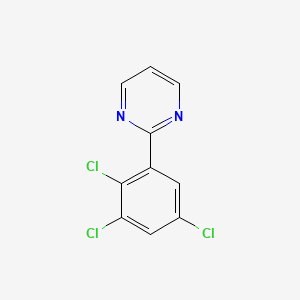

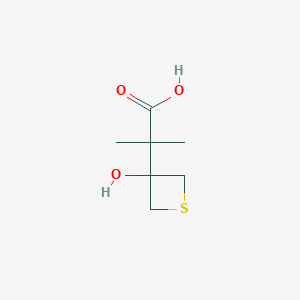
![2-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13081210.png)




